molecular formula C16H12F3NO5 B11520413 2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl (2Z)-3-(furan-2-yl)prop-2-enoate

2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl (2Z)-3-(furan-2-yl)prop-2-enoate

Cat. No.: B11520413
M. Wt: 355.26 g/mol
InChI Key: ZMDXUQSLMLDGAE-FPLPWBNLSA-N
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Description

{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL (2Z)-3-(FURAN-2-YL)PROP-2-ENOATE is a synthetic organic compound that features a trifluoromethoxyphenyl group, a carbamoyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL (2Z)-3-(FURAN-2-YL)PROP-2-ENOATE typically involves multiple steps:

    Formation of the Trifluoromethoxyphenyl Intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with trifluoromethanesulfonic anhydride in the presence of a base.

    Carbamoylation: The intermediate is then reacted with an isocyanate to introduce the carbamoyl group.

    Furan Ring Introduction: The final step involves the reaction of the carbamoylated intermediate with a furan derivative under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the trifluoromethoxyphenyl group.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential use as anti-inflammatory or anticancer agents.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL (2Z)-3-(FURAN-2-YL)PROP-2-ENOATE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    {[4-(METHOXY)PHENYL]CARBAMOYL}METHYL (2Z)-3-(FURAN-2-YL)PROP-2-ENOATE: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    {[4-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL (2Z)-3-(FURAN-2-YL)PROP-2-ENOATE: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in {[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL (2Z)-3-(FURAN-2-YL)PROP-2-ENOATE imparts unique properties such as increased lipophilicity and potential for enhanced biological activity compared to its analogs.

Properties

Molecular Formula

C16H12F3NO5

Molecular Weight

355.26 g/mol

IUPAC Name

[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] (Z)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C16H12F3NO5/c17-16(18,19)25-13-5-3-11(4-6-13)20-14(21)10-24-15(22)8-7-12-2-1-9-23-12/h1-9H,10H2,(H,20,21)/b8-7-

InChI Key

ZMDXUQSLMLDGAE-FPLPWBNLSA-N

Isomeric SMILES

C1=COC(=C1)/C=C\C(=O)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F

Canonical SMILES

C1=COC(=C1)C=CC(=O)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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